molecular formula C20H24N4O4S B2918401 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1172535-94-2

2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2918401
CAS No.: 1172535-94-2
M. Wt: 416.5
InChI Key: HLFQNHYMCLWLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperazine ring, which is further substituted with a 3,4-dimethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Piperazine Substitution: The benzimidazole core is then reacted with piperazine in the presence of a suitable base to form the piperazinylmethyl derivative.

    Sulfonylation: Finally, the piperazine derivative is sulfonylated using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biology: The compound is studied for its effects on various biological pathways, including its potential as an enzyme inhibitor.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
  • 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Uniqueness

The presence of the 3,4-dimethoxyphenylsulfonyl group in 2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole imparts unique electronic and steric properties that can enhance its interaction with biological targets compared to similar compounds. This makes it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-[[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-27-18-8-7-15(13-19(18)28-2)29(25,26)24-11-9-23(10-12-24)14-20-21-16-5-3-4-6-17(16)22-20/h3-8,13H,9-12,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFQNHYMCLWLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.